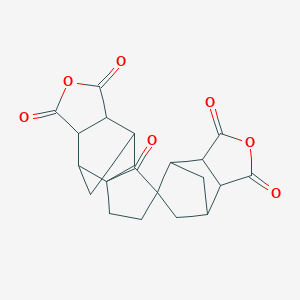
CpODA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) is an alicyclic tetracarboxylic dianhydride known for its unique chemical structure and properties. It is primarily used in the synthesis of colorless polyimides, which are valued for their excellent thermal stability, mechanical properties, and optical transparency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: CpODA is synthesized through the polycondensation of cyclopentanone bis-spironorbornane with aromatic dianhydrides. The resulting poly(amic acid)s possess logarithmic viscosities in the range of 1.47–0.54 dL/g . The poly(amic acid) can be imidized by three methods: chemical, thermal, and a combined chemical and thermal process. The imidization temperature significantly influences the film quality and molecular weight of the polyimide .
Industrial Production Methods: In industrial settings, this compound is produced using a combination of chemical and thermal imidization techniques. This approach ensures the production of flexible polyimide films with high molecular weights and excellent thermal stability. The films exhibit decomposition temperatures ranging from 475–501°C and glass transition temperatures (Tg) over 330°C .
Análisis De Reacciones Químicas
Types of Reactions: CpODA undergoes various chemical reactions, including polycondensation and imidization. The polycondensation reaction involves the formation of poly(amic acid)s, which are then imidized to form polyimides .
Common Reagents and Conditions: The polycondensation reaction typically involves the use of aromatic dianhydrides and solvents such as N,N-dimethylacetamide (DMAc) and γ-butyrolactone. The imidization process can be carried out using chemical reagents or thermal methods .
Major Products Formed: The primary products formed from the reactions involving this compound are colorless polyimide films. These films possess excellent thermal stability, mechanical properties, and optical transparency, making them suitable for various high-tech applications .
Aplicaciones Científicas De Investigación
CpODA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used to synthesize colorless polyimides, which are valuable materials for advanced optoelectronic devices, flexible display substrates, and encapsulants for electronic components . In biology and medicine, this compound derivatives have been explored as potential inhibitors of DNA ligase activity, offering new tools for DNA replication and repair studies . In industry, this compound-based polyimides are used in the production of flexible heaters for wearable sensors and other high-tech applications .
Mecanismo De Acción
The mechanism of action of CpODA involves its ability to undergo polycondensation and imidization reactions, leading to the formation of polyimides with unique properties. The molecular targets and pathways involved in these reactions include the interaction between the keto groups of the polymer chains and the development of the rigid polyalicyclic unit .
Comparación Con Compuestos Similares
CpODA is unique compared to other similar compounds due to its alicyclic tetracarboxylic dianhydride structure, which imparts excellent thermal stability and optical transparency to the resulting polyimides . Similar compounds include other tetracarboxylic dianhydrides used in polyimide synthesis, such as pyromellitic dianhydride (PMDA) and 3,3’,4,4’-benzophenonetetracarboxylic dianhydride (BTDA). this compound stands out due to its ability to form colorless polyimides with high glass transition temperatures and low coefficients of thermal expansion .
Propiedades
Fórmula molecular |
C21H20O7 |
|---|---|
Peso molecular |
384.4 g/mol |
InChI |
InChI=1S/C21H20O7/c22-15-11-7-3-9(13(11)17(24)27-15)20(5-7)1-2-21(19(20)26)6-8-4-10(21)14-12(8)16(23)28-18(14)25/h7-14H,1-6H2 |
Clave InChI |
OVASAEXSPYGGES-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3CC2C4C3C(=O)OC4=O)C(=O)C15CC6CC5C7C6C(=O)OC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
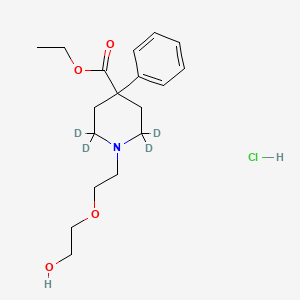
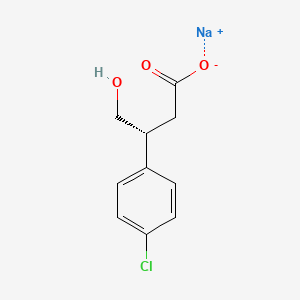
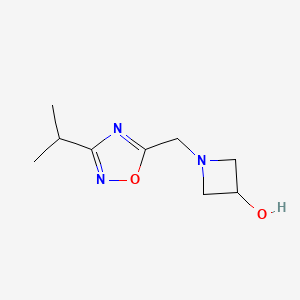
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)

![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
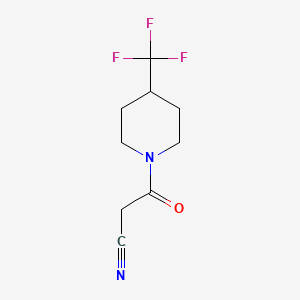
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B13437184.png)
![(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
